(R)-8-Azido-2-(Fmoc-amino)octanoic acid

Description

The exact mass of the compound 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)(2,4-dimethoxyphenyl)methyl)phenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

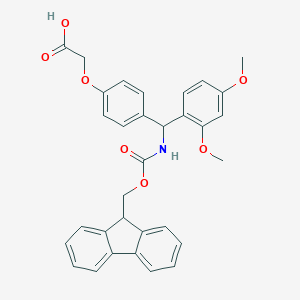

2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29NO7/c1-37-22-15-16-27(29(17-22)38-2)31(20-11-13-21(14-12-20)39-19-30(34)35)33-32(36)40-18-28-25-9-5-3-7-23(25)24-8-4-6-10-26(24)28/h3-17,28,31H,18-19H2,1-2H3,(H,33,36)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMGJEMWPQOACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)OCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701118433 | |

| Record name | 2-[4-[(2,4-Dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701118433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126828-35-1, 145069-56-3 | |

| Record name | 2-[4-[(2,4-Dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126828-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-[(2,4-Dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701118433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-[4-[(2,4-dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[1-[1-(9H-Fluoren-9-yl)-methoxycarbonylamino]-(2',4'-dimethoxybenzyl)]-phenoxyessigsäure | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-8-Azido-2-(Fmoc-amino)octanoic Acid: A Technical Guide for Researchers

An in-depth examination of the chemical properties, experimental applications, and strategic implementation of (R)-8-Azido-2-(Fmoc-amino)octanoic acid in advanced bioconjugation and drug development.

This compound is a bifunctional chemical linker of significant interest in the fields of chemical biology, peptide synthesis, and antibody-drug conjugate (ADC) development. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and a workflow for its application in the synthesis of ADCs.

Core Chemical Properties

This compound, with the CAS Number 1191429-18-1, possesses a unique molecular architecture that combines a protected amino acid with a terminal azide group. This structure allows for its sequential or orthogonal functionalization, making it a versatile tool for the construction of complex biomolecules.[1][2]

| Property | Value | Reference |

| CAS Number | 1191429-18-1 | [3][4] |

| Molecular Formula | C23H26N4O4 | [4] |

| Molecular Weight | 422.48 g/mol | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and CH2Cl2 | |

| Storage | Store at -20°C for long-term stability | [5] |

Note: Specific quantitative data such as melting point and optical rotation for this compound are not consistently reported in publicly available sources. Researchers should refer to the supplier's certificate of analysis for lot-specific data.

Spectroscopic Characterization

While a specific, publicly available, complete set of spectroscopic data for this compound is limited, the expected spectral features can be inferred from its structural components.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc protecting group (aromatic protons typically in the range of 7.2-7.8 ppm), the octanoic acid backbone (aliphatic protons), and the methine proton at the chiral center.

-

¹³C NMR: The carbon NMR spectrum will display resonances corresponding to the carbonyl carbons of the carboxylic acid and the Fmoc group, the aromatic carbons of the fluorenyl moiety, and the aliphatic carbons of the octanoic acid chain.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H and C=O stretching of the carbamate, the C=O stretching of the carboxylic acid, and the characteristic strong stretching vibration of the azide group (N₃) typically found around 2100 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, which can be used to confirm its identity and purity.

Experimental Protocols

The utility of this compound lies in the selective reactivity of its two functional groups: the Fmoc-protected amine and the terminal azide.

Fmoc Deprotection

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, commonly used in solid-phase peptide synthesis (SPPS).

Materials:

-

This compound-functionalized resin or substrate

-

20% Piperidine in N,N-Dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

Procedure:

-

Swell the resin in DMF for 30-60 minutes.

-

Drain the DMF and add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5 minutes, then drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.[6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound can be selectively reacted with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage. This "click chemistry" reaction is highly efficient and bioorthogonal.

Materials:

-

Azide-functionalized molecule (e.g., antibody modified with this compound)

-

Alkyne-functionalized payload (e.g., cytotoxic drug)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

-

Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), THPTA (e.g., 200 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).

-

In a reaction vessel, combine the azide-functionalized antibody with the alkyne-functionalized drug in a suitable buffer. Molar ratios may need to be optimized but a common starting point is a 4 to 10-fold molar excess of the drug-alkyne.

-

Prepare the copper(I) catalyst by pre-mixing CuSO₄ and THPTA in a 1:2 molar ratio.

-

Add the Cu(I)/THPTA complex to the antibody-drug mixture.

-

Initiate the reaction by adding sodium ascorbate.

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

Purify the resulting antibody-drug conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted reagents.[7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For biological systems where the cytotoxicity of copper is a concern, a copper-free click chemistry approach, SPAAC, can be employed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide.

Materials:

-

Azide-functionalized molecule (e.g., antibody modified with this compound)

-

DBCO-functionalized payload (e.g., cytotoxic drug)

-

Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

-

Dissolve the azide-conjugated antibody in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of the DBCO-functionalized drug linker in an organic solvent such as DMSO.

-

Add the DBCO-drug linker solution to the antibody solution. A molar excess of the DBCO-linker is typically used.

-

Incubate the reaction mixture for 2-12 hours at room temperature or 4°C.

-

Purify the ADC using appropriate chromatography techniques to remove excess DBCO-drug linker.[8]

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound serves as a non-cleavable linker in the synthesis of ADCs.[9][10] The octanoic acid chain provides a spacer between the antibody and the cytotoxic payload, which can be crucial for optimal efficacy. The overall workflow for generating a site-specific ADC using this linker involves several key stages.

This workflow highlights the modular nature of ADC synthesis, where the antibody and drug are functionalized separately before being conjugated via a highly specific click reaction. The use of this compound in this process allows for precise control over the conjugation site and stoichiometry, leading to the production of homogeneous ADCs with well-defined properties.

Conclusion

This compound is a valuable and versatile tool for researchers in drug development and chemical biology. Its unique bifunctional nature enables the straightforward synthesis of complex bioconjugates, particularly antibody-drug conjugates. The experimental protocols provided in this guide offer a starting point for the successful implementation of this linker in various research applications. As the demand for more sophisticated and precisely engineered biotherapeutics continues to grow, the importance of well-characterized and versatile linkers like this compound will undoubtedly increase.

References

- 1. This compound | CAS:1191429-18-1 | AxisPharm [axispharm.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound|1191429-18-1|MSDS [dcchemicals.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. amsbio.com [amsbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. LIPID MAPS [lipidmaps.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Nordic Biosite [nordicbiosite.com]

- 10. This compound | 126828-35-1 | Benchchem [benchchem.com]

Technical Guide: Synthesis and Characterization of (R)-8-Azido-2-(Fmoc-amino)octanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-8-Azido-2-(Fmoc-amino)octanoic acid, a bifunctional amino acid derivative of significant interest in peptide synthesis, chemical biology, and drug development. The presence of a terminal azide group allows for bioorthogonal conjugation via "click chemistry" or Staudinger ligation, while the Fmoc-protected amine at the alpha-position enables its use as a building block in solid-phase peptide synthesis (SPPS). This document outlines a detailed, multi-step synthetic protocol, presents expected characterization data in a structured format, and illustrates the reaction workflow and potential applications.

Introduction

This compound is a non-canonical amino acid that serves as a valuable tool for the introduction of an azide moiety into peptides and other biomolecules. The azide group is chemically stable under a wide range of conditions, yet it can be selectively reacted with alkynes or phosphines to form stable covalent linkages. This bioorthogonal reactivity is particularly useful for applications such as peptide cyclization, labeling with fluorescent probes or radiotracers, and the construction of antibody-drug conjugates (ADCs). The Fmoc protecting group makes this building block directly compatible with standard Fmoc-based solid-phase peptide synthesis protocols.

Proposed Synthetic Pathway

A plausible and efficient multi-step synthesis of this compound is proposed, starting from the commercially available (R)-2-Amino-8-hydroxyoctanoic acid. The synthesis involves three key steps: mesylation of the terminal hydroxyl group, subsequent nucleophilic substitution with azide, and finally, Fmoc protection of the alpha-amino group.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (R)-2-Amino-8-(methylsulfonyloxy)octanoic acid (Intermediate 1)

-

Protection of the Amino Group (Optional but Recommended): To a solution of (R)-2-Amino-8-hydroxyoctanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq). Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the mixture with 1 M HCl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Boc-(R)-2-amino-8-hydroxyoctanoic acid.

-

Mesylation: Dissolve the Boc-protected amino acid (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylamine (TEA) (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq). Stir the reaction at 0 °C for 4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and separate the layers. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield Boc-(R)-2-amino-8-(methylsulfonyloxy)octanoic acid, which can be used in the next step without further purification.

Step 2: Synthesis of (R)-2-Amino-8-azidooctanoic acid (Intermediate 2)

-

Azide Substitution: Dissolve the mesylated intermediate (1.0 eq) in dimethylformamide (DMF). Add sodium azide (NaN3) (3.0 eq) and heat the mixture to 60-70 °C. Stir for 12-18 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Boc-(R)-2-amino-8-azidooctanoic acid.

-

Boc Deprotection: Dissolve the Boc-protected azido amino acid in a solution of 4 M HCl in dioxane or a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield (R)-2-Amino-8-azidooctanoic acid hydrochloride.

Step 3: Synthesis of this compound (Final Product)

-

Fmoc Protection: Dissolve (R)-2-Amino-8-azidooctanoic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution. Cool the mixture to 0 °C. Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq) portion-wise.[1] Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[1]

-

Work-up and Purification: After the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Characterization Data

The following tables summarize the expected physicochemical and spectroscopic data for the final product and key intermediates.

| Property | This compound |

| Molecular Formula | C23H26N4O4 |

| Molecular Weight | 422.48 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Optical Rotation [α]D | Expected to be levorotatory in a suitable solvent (e.g., MeOH or DMF) |

| Purity (HPLC) | ≥95% |

| Spectroscopic Data | Expected Values for this compound |

| 1H NMR (400 MHz, CDCl3) | δ 7.78 (d, 2H, Fmoc), 7.60 (d, 2H, Fmoc), 7.41 (t, 2H, Fmoc), 7.32 (t, 2H, Fmoc), 5.30 (d, 1H, NH), 4.40 (m, 2H, Fmoc-CH2), 4.22 (t, 1H, Fmoc-CH), 4.15 (m, 1H, α-CH), 3.25 (t, 2H, CH2-N3), 1.85-1.25 (m, 10H, alkyl chain CH2) |

| 13C NMR (100 MHz, CDCl3) | δ 175.5 (COOH), 156.2 (C=O, Fmoc), 143.9, 141.3, 127.7, 127.1, 125.1, 120.0 (Aromatic C, Fmoc), 67.2 (Fmoc-CH2), 53.5 (α-CH), 51.4 (CH2-N3), 47.2 (Fmoc-CH), 32.0, 28.8, 28.7, 26.5, 25.0 (Alkyl chain C) |

| Mass Spectrometry (ESI-MS) | m/z calculated for C23H26N4O4 [M+H]+: 423.20, found: 423.2 |

| FT-IR (KBr, cm-1) | ~3300 (N-H), ~2930, 2850 (C-H), ~2100 (N3 stretch), ~1710 (C=O), ~1530 (N-H bend) |

Applications in Drug Development and Research

The primary application of this compound is as a versatile building block for introducing a bioorthogonal handle into peptides. This enables a wide range of subsequent modifications.

Caption: Workflow for the use of this compound.

-

Peptide Labeling: The terminal azide allows for the attachment of reporter molecules such as fluorophores, biotin, or spin labels to peptides for use in imaging, immunoassays, and structural biology studies.

-

Peptide Cyclization: Intramolecular "click" reactions between the azido side chain and an alkyne-containing amino acid within the same peptide sequence can be used to generate cyclic peptides with enhanced stability and biological activity.

-

Antibody-Drug Conjugates (ADCs): This amino acid can be incorporated into peptides or proteins that are subsequently conjugated to cytotoxic drugs via the azide handle, a key strategy in the development of targeted cancer therapies.

-

PROTACs: The azide can serve as a conjugation point for linking a target-binding ligand and an E3 ligase-recruiting ligand in the synthesis of Proteolysis-Targeting Chimeras.

Conclusion

This compound is a highly valuable synthetic building block for chemical biology and medicinal chemistry. The detailed synthetic protocol and characterization data provided in this guide are intended to facilitate its preparation and application in research and development settings. Its utility in enabling the precise, bioorthogonal modification of peptides and proteins underscores its importance in the design of novel therapeutics and biological probes.

References

(R)-8-Azido-2-(Fmoc-amino)octanoic Acid: A Technical Guide to its Mechanism of Action and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a bifunctional linker molecule integral to the field of bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3][4] Its utility stems from the orthogonal reactivity of its two key functional groups: an azide moiety for "click chemistry" and an Fmoc-protected amine on a carboxylic acid backbone for peptide synthesis. This guide provides an in-depth analysis of its mechanism of action, experimental protocols for its use, and quantitative data considerations for researchers in drug development.

The primary role of this compound is to serve as a non-cleavable linker, covalently connecting a cytotoxic payload to an antibody.[1][2][5][] The non-cleavable nature of this linker ensures that the drug is released only upon the complete lysosomal degradation of the antibody-linker conjugate within the target cell, thereby enhancing the stability of the ADC in circulation and potentially improving its therapeutic index.[5][][7]

Chemical Properties and Mechanism of Action

The "mechanism of action" of this compound is defined by the chemical reactions of its functional groups, which allow for the sequential and controlled assembly of an ADC.

-

Fmoc-Protected Amine and Carboxylic Acid: The α-amino acid scaffold allows for its incorporation into a peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine is base-labile and can be selectively removed to allow for peptide chain elongation.[8] The carboxylic acid end can be activated for coupling to an amine-containing molecule, such as the N-terminus of a peptide or an amino group on a payload molecule.

-

Azide Group: The terminal azide group is a key component for bioorthogonal conjugation. It remains inert during peptide synthesis and Fmoc deprotection. Its primary reactivity is with alkyne-containing molecules through 1,3-dipolar cycloaddition reactions, commonly referred to as "click chemistry."[1][9] This allows for the specific and efficient conjugation of the linker-payload construct to an antibody that has been functionalized with an alkyne group.

Two main types of click chemistry are employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable 1,4-disubstituted triazole linkage. It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[10][]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[1][9][12] The high ring strain of the cyclooctyne provides the driving force for the reaction, making it suitable for in vivo applications where the cytotoxicity of copper is a concern.[9][12]

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound in the synthesis of an ADC.

Incorporation of the Linker into a Peptide Payload (Solid-Phase Peptide Synthesis)

This protocol outlines the coupling of this compound to a resin-bound peptide.

Materials:

-

Rink amide resin pre-loaded with the desired peptide sequence

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

Protocol:

-

Resin Swelling: Swell the peptide-bound resin in DMF for 30 minutes.

-

Fmoc Deprotection (if applicable): If the N-terminus of the peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to expose the free amine.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Coupling Reaction:

-

Dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

-

Add the pre-activated linker solution to the resin.

-

Agitate the reaction mixture at room temperature for 2 hours.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.

-

Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2 to remove the Fmoc group from the newly added linker.

-

Cleavage and Deprotection: Cleave the peptide-linker conjugate from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water).

-

Purification: Purify the crude peptide-linker conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conjugation to an Alkyne-Modified Antibody via CuAAC

Materials:

-

Azide-functionalized peptide-payload

-

Alkyne-modified antibody (e.g., via introduction of a p-azidomethyl-L-phenylalanine (pAMF) residue)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

Amicon Ultra centrifugal filter units for buffer exchange and concentration

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare a stock solution of THPTA (e.g., 50 mM in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified antibody (final concentration e.g., 1 mg/mL) in PBS.

-

Add the azide-functionalized peptide-payload to a final molar excess of 5-10 fold over the antibody.

-

Add THPTA to a final concentration of 5 equivalents relative to the copper concentration.

-

Add CuSO₄ to a final concentration of 0.1-0.5 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

-

Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours, protected from light.

-

Purification:

-

Remove unreacted payload and catalyst components by buffer exchange using an Amicon Ultra centrifugal filter unit with an appropriate molecular weight cutoff.

-

Wash the ADC with PBS multiple times.

-

-

Characterization: Analyze the purified ADC by SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the drug-to-antibody ratio (DAR).

Conjugation to a DBCO-Modified Antibody via SPAAC

Materials:

-

Azide-functionalized peptide-payload

-

DBCO-modified antibody

-

Phosphate-buffered saline (PBS), pH 7.4

-

Amicon Ultra centrifugal filter units

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the DBCO-modified antibody (final concentration e.g., 1 mg/mL) in PBS.

-

Add the azide-functionalized peptide-payload to a final molar excess of 3-5 fold over the antibody.

-

-

Incubation: Incubate the reaction mixture for 4-24 hours at 4°C or room temperature with gentle agitation.[12] The reaction time will depend on the specific reactants and their concentrations.[12]

-

Purification: Purify the ADC as described in the CuAAC protocol (step 4).

-

Characterization: Characterize the purified ADC as described in the CuAAC protocol (step 5).

Data Presentation

Quantitative data from conjugation experiments should be systematically recorded to ensure reproducibility and for comparative analysis.

| Parameter | Experiment 1 (CuAAC) | Experiment 2 (SPAAC) |

| Antibody Concentration | ||

| Linker-Payload Concentration | ||

| Molar Ratio (Payload:Ab) | ||

| Catalyst/Ligand (if applicable) | ||

| Reaction Time (hours) | ||

| Temperature (°C) | ||

| Crude Yield (%) | ||

| Purified Yield (%) | ||

| Drug-to-Antibody Ratio (DAR) | ||

| Purity (by SEC-HPLC, %) | ||

| Aggregation Level (%) |

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key processes involving this compound.

Caption: Workflow for ADC synthesis using this compound.

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Nordic Biosite [nordicbiosite.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 7. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 8. This compound | 126828-35-1 | Benchchem [benchchem.com]

- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 10. jenabioscience.com [jenabioscience.com]

- 12. benchchem.com [benchchem.com]

Core Applications and Methodologies of (R)-8-Azido-2-(Fmoc-amino)octanoic acid in Drug Development

(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a specialized chemical reagent with significant applications in the fields of peptide synthesis and targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs). Its unique trifunctional structure, comprising a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a carboxylic acid, and a terminal azide group, enables its use as a versatile, non-cleavable linker. This guide provides an in-depth overview of its core uses, experimental protocols, and the logical workflows for its application in research and drug development.

Introduction to this compound

This molecule serves as a critical building block in bioconjugation chemistry. The Fmoc protecting group makes it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for its precise incorporation into peptide chains. The terminal azide group is a bioorthogonal handle that can undergo highly specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The octanoic acid backbone provides a flexible and stable spacer, which is crucial for the efficacy of the final conjugate.

Core Application: A Non-Cleavable Linker in Antibody-Drug Conjugates

The primary application of this compound is as a non-cleavable linker in the synthesis of ADCs.[1][2] Non-cleavable linkers offer several advantages in ADC design, including increased plasma stability and a reduced "bystander effect," where the cytotoxic payload might affect neighboring healthy cells.[3] The drug release from ADCs with non-cleavable linkers relies on the complete lysosomal degradation of the antibody, which releases the drug conjugated to the linker and an amino acid residue.[3][4]

The synthesis of an ADC using this linker typically follows a multi-step process, which is initiated with the incorporation of the linker into a peptide or directly onto the antibody, followed by the conjugation of a cytotoxic payload via click chemistry.

Experimental Protocols

This protocol outlines the manual incorporation of the azido-linker into a peptide sequence on a solid support resin.

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then repeat the treatment for 15 minutes to remove the Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF.

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the activation mixture and agitate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-4 hours at room temperature.

-

-

Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. Once complete, wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Peptide Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

SPAAC is a copper-free click chemistry reaction that is highly biocompatible, making it ideal for conjugating molecules to sensitive biomolecules like antibodies.[5]

-

Antibody Modification: If not already present, introduce a strained alkyne, such as dibenzocyclooctyne (DBCO), onto the antibody. This is often achieved by reacting the lysine residues of the antibody with an NHS-ester of DBCO.

-

Preparation of the Azide-Linker-Payload: Synthesize the peptide or small molecule containing the this compound linker and attach the desired cytotoxic payload.

-

Conjugation Reaction:

-

Dissolve the DBCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

-

Add the azide-linker-payload to the antibody solution in a molar excess (typically 5-10 equivalents).

-

Incubate the reaction mixture at 4°C overnight with gentle agitation.[6]

-

-

Purification: Remove the excess linker-payload and unconjugated reactants using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

The DAR is a critical quality attribute of an ADC, influencing its efficacy and toxicity.[7]

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species based on the number of conjugated drugs, as each drug adds to the hydrophobicity of the antibody. The relative peak areas can be used to calculate the average DAR.

-

Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information, allowing for the determination of the different drug-loaded species and the calculation of the average DAR.[7][8]

This assay is used to determine the potency (IC50 value) of the synthesized ADC on cancer cell lines.[1][9]

-

Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and incubate for 24 hours.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC and incubate for a period relevant to the payload's mechanism of action (typically 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to a purple formazan product.

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Plot the cell viability against the ADC concentration to determine the IC50 value.[9][10]

Data Presentation

The following tables present illustrative quantitative data that might be expected from the synthesis and characterization of an ADC using this compound.

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Analysis by HIC

| ADC Species | Retention Time (min) | Peak Area (%) |

| DAR 0 | 5.2 | 5 |

| DAR 2 | 8.9 | 35 |

| DAR 4 | 12.1 | 50 |

| DAR 6 | 15.3 | 10 |

| Average DAR | - | 3.6 |

Table 2: Illustrative In Vitro Cytotoxicity Data (IC50 Values)

| Cell Line | Antigen Expression | ADC IC50 (nM) | Unconjugated Drug IC50 (nM) |

| SK-BR-3 (Breast) | High | 1.5 | 0.1 |

| MDA-MB-468 (Breast) | Negative | >1000 | 0.1 |

| NCI-N87 (Gastric) | Moderate | 15.2 | 0.1 |

Table 3: Illustrative Pharmacokinetic Parameters in a Rodent Model

| Analyte | Half-life (t½, hours) | Clearance (mL/hr/kg) |

| Total Antibody | 350 | 0.5 |

| ADC (DAR ≥ 1) | 320 | 0.6 |

| Free Payload | 2.5 | 25.0 |

Signaling Pathways and Experimental Workflows

The choice of cytotoxic payload determines the mechanism of action and the targeted signaling pathway of the ADC. Common payloads for non-cleavable linkers include microtubule inhibitors and DNA-damaging agents.

ADCs with these payloads, upon internalization and degradation, release the drug which then disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The overall process from linker incorporation to in vivo studies follows a logical progression.

Conclusion

This compound is a valuable tool for the construction of homogeneous and stable ADCs. Its compatibility with standard peptide synthesis and bioorthogonal click chemistry provides a robust platform for the development of targeted therapeutics. The non-cleavable nature of the linker contributes to a favorable pharmacokinetic and safety profile, making it a linker of choice for next-generation ADCs. The experimental protocols and workflows provided in this guide offer a comprehensive framework for the application of this versatile molecule in drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of drug conjugation on pharmacokinetics and tissue distribution of anti-STEAP1 antibody-drug conjugates in rats. | Semantic Scholar [semanticscholar.org]

- 8. What Are Dual Payload Linkers? | BroadPharm [broadpharm.com]

- 9. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (R)-8-Azido-2-(Fmoc-amino)octanoic Acid in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and overall therapeutic index of the ADC. This technical guide provides an in-depth exploration of the role of (R)-8-Azido-2-(Fmoc-amino)octanoic acid, a non-cleavable linker, in the synthesis and performance of ADCs.

This compound is a heterobifunctional linker that offers a robust and stable connection between the antibody and the cytotoxic payload.[][2] Its non-cleavable nature ensures that the payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity and releasing the active drug only after internalization into the target cancer cell and subsequent lysosomal degradation of the antibody.[3][4] The presence of an azide group facilitates highly specific and efficient conjugation to a payload equipped with a compatible reactive group, such as an alkyne, through "click chemistry."[5] The Fmoc-protected amine allows for a modular approach to drug-linker synthesis.

Core Concepts

The fundamental principle behind using a non-cleavable linker like this compound is to enhance the stability and therapeutic window of the ADC.[3][6] Unlike cleavable linkers that are designed to release the payload in the tumor microenvironment, non-cleavable linkers rely on the complete lysosomal degradation of the antibody to liberate the payload.[3][4] This mechanism of action is particularly advantageous for highly potent payloads where premature release could lead to significant systemic toxicity.[7]

The azide functionality of this linker is pivotal for modern ADC development, enabling the use of bioorthogonal click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions offer high efficiency, specificity, and biocompatibility, allowing for the precise and stable attachment of the payload to the linker.[5]

Data Presentation: Representative Performance of ADCs with Non-Cleavable Linkers and Auristatin Payloads

While specific quantitative data for ADCs utilizing this compound is not extensively available in the public domain, the following tables summarize representative data for ADCs constructed with similar non-cleavable linkers and auristatin payloads (e.g., MMAE, MMAF). This data provides a benchmark for the expected performance of ADCs synthesized with the linker .

Table 1: Representative In Vitro Cytotoxicity of Auristatin-Based ADCs with Non-Cleavable Linkers

| ADC Construct | Target Cell Line | Payload | IC50 (ng/mL) | Reference |

| anti-CD70-MMAF | CD70-positive renal cancer cells | MMAF | ~10 | [8] |

| anti-HER2-Auristatin W | SNU-16 (gastric cancer) | Auristatin W | ~10-100 | [9] |

| anti-c-MET-fluoro cyclopropyl auristatin | NCI-H1993 (lung cancer) | Fluoro cyclopropyl auristatin | 16.3 | [10] |

| anti-c-MET-fluoro cyclopropyl auristatin | MKN-45 (gastric cancer) | Fluoro cyclopropyl auristatin | 7.8 | [10] |

| anti-c-MET-fluoro cyclopropyl auristatin | HCCLM3 (liver cancer) | Fluoro cyclopropyl auristatin | 3.2 | [10] |

Table 2: Representative In Vivo Efficacy of Auristatin-Based ADCs with Non-Cleavable Linkers in Xenograft Models

| ADC Construct | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| anti-HER2-Auristatin W | SNU-16 (gastric) | 5 mg/kg, Q4D x 3 | Partial tumor regression | [9] |

| anti-HER2-Auristatin W | MFM-223 (breast) | 5 mg/kg, Q4D x 3 | Complete tumor regression | [9] |

| anti-c-MET-fluoro cyclopropyl auristatin | Aspc-1 (pancreatic) | 10 mg/kg | Strong antitumor activity | [10] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages in the development of an ADC using this compound.

Protocol 1: Synthesis of the Drug-Linker Moiety

This protocol outlines the steps for conjugating a cytotoxic payload (e.g., an auristatin derivative with an alkyne handle) to the this compound linker.

-

Fmoc Deprotection:

-

Dissolve this compound in a solution of 20% piperidine in dimethylformamide (DMF).[11][12]

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the piperidine and DMF under vacuum.

-

-

Activation of the Carboxylic Acid:

-

Dissolve the deprotected linker in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM).

-

Add a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and an organic base, like diisopropylethylamine (DIPEA), in a 1.2-1.5 fold excess relative to the linker.[13]

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.

-

-

Conjugation to the Payload:

-

Dissolve the alkyne-functionalized payload (e.g., DBCO-MMAF) in an appropriate solvent.

-

Add the activated linker solution to the payload solution.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the drug-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: Antibody-Drug Conjugation via Click Chemistry (SPAAC)

This protocol describes the conjugation of the azide-containing drug-linker to a monoclonal antibody that has been engineered to contain a strained alkyne (e.g., DBCO).

-

Antibody Preparation:

-

Prepare the DBCO-functionalized monoclonal antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

-

-

Conjugation Reaction:

-

Dissolve the purified drug-linker-azide in a biocompatible solvent like dimethyl sulfoxide (DMSO).

-

Add the drug-linker solution to the antibody solution in a molar excess (typically 3-5 fold) to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture at 4°C or room temperature for 4-24 hours.

-

-

Purification of the ADC:

-

Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[14]

-

Protocol 3: Characterization of the ADC

-

Determination of Drug-to-Antibody Ratio (DAR):

-

Use HIC or RP-HPLC to separate the different drug-loaded species. The number of peaks and their relative areas can be used to calculate the average DAR.[15]

-

Alternatively, use UV-Vis spectroscopy to measure the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

-

Mass spectrometry (MS) can also be used to determine the molecular weight of the intact ADC or its subunits (light and heavy chains), from which the DAR can be accurately calculated.

-

-

In Vitro Cytotoxicity Assay (MTT Assay):

-

Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC and a control antibody for 72-96 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to untreated cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

-

Visualizations

Signaling Pathway of Auristatin-Based Payloads

The most common payloads used with non-cleavable linkers are auristatin derivatives like MMAE and MMAF. These are potent tubulin inhibitors that induce cell cycle arrest and apoptosis.[][17][18]

References

- 2. This compound - Nordic Biosite [nordicbiosite.com]

- 3. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 4. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 7. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] The Pharmacologic Basis for Antibody-Auristatin Conjugate Activity | Semantic Scholar [semanticscholar.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

- 12. peptide.com [peptide.com]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 17. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]

- 18. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-8-Azido-2-(Fmoc-amino)octanoic Acid: Structure, Synthesis, and Applications in Bioconjugation

(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a bifunctional chemical reagent of significant interest to researchers in drug development, peptide synthesis, and materials science. Its unique structure, incorporating a protected amino acid, a flexible spacer, and a bioorthogonal azide handle, makes it a versatile tool for constructing complex biomolecules. This guide provides a detailed overview of its core structure, plausible synthetic routes, and key applications, with a focus on its role as a non-cleavable linker in Antibody-Drug Conjugates (ADCs) and as a reagent in click chemistry.

Core Structure and Physicochemical Properties

The molecule features three key functional components:

-

An (R)-α-amino acid core, where the amine is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. This allows for its seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.

-

A six-carbon aliphatic chain (- (CH₂)₆ -) that acts as a flexible, non-cleavable spacer arm. This spacer separates the conjugated moieties, which can be crucial for maintaining the biological activity of each component.

-

A terminal azide group (-N₃) , which serves as a bioorthogonal handle. This group is stable under most biological and synthetic conditions but reacts selectively and efficiently with alkyne-containing molecules via click chemistry.

These components make the molecule an ideal linker for covalently attaching payloads—such as small molecule drugs, fluorescent dyes, or imaging agents—to biomolecules like antibodies or peptides.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source Citation(s) |

| CAS Number | 1191429-18-1 | [1][2] |

| Molecular Formula | C₂₃H₂₆N₄O₄ | [2][3] |

| Molecular Weight | 422.48 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Primary Application | Non-cleavable ADC Linker, Click Chemistry Reagent | [4] |

| Storage Temperature | -20°C (Recommended) | N/A |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) | N/A |

Note: Specific experimental data such as melting point and detailed NMR shifts are not consistently available in public literature; values should be confirmed by lot-specific certificates of analysis.

Synthesis and Logical Workflow

The logical workflow for the synthesis is outlined below. This process begins with a suitable 8-carbon precursor containing two differentiable functional groups and proceeds through protection and functional group interconversion steps.

This two-step process is efficient and utilizes common, readily available reagents, making it suitable for scalable production.[5]

Core Applications and Experimental Workflows

The primary utility of this compound lies in bioconjugation, particularly in the fields of antibody-drug conjugates and peptide modification.

In the development of ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody (mAb). This molecule serves as a non-cleavable linker, meaning the covalent bond remains intact in the bloodstream and within the cell. The drug is released only after the complete lysosomal degradation of the antibody carrier.

The workflow involves first conjugating the linker to the payload (drug) and then reacting the azide-modified drug with an alkyne-modified antibody.

The terminal azide group is a key feature, enabling highly specific and efficient "click" reactions. This molecule can participate in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions to form a stable triazole linkage.[4][7]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes in the presence of a Cu(I) catalyst. This method is highly efficient but the copper can be cytotoxic, requiring its removal from final biopharmaceutical products.[8][9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reacts with strained cyclooctynes (e.g., DBCO, BCN) without a metal catalyst. This copper-free method is preferred for applications involving living cells or where metal contamination is a concern.[4]

Experimental Protocols

The following protocols are generalized methodologies based on standard procedures for similar molecules and reactions. Optimization is typically required for specific substrates and applications.

This protocol describes the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

- Swell the peptide-resin (1 equivalent) in dimethylformamide (DMF) for 30 minutes.

- Perform Fmoc deprotection on the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

- Wash the resin thoroughly with DMF (5x), dichloromethane (DCM, 3x), and DMF (3x).

2. Activation and Coupling:

- In a separate vessel, dissolve this compound (3 equivalents) and an activator like HATU (2.9 equivalents) in DMF.

- Add a base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and agitate for 2 minutes.

- Add the activated solution to the swelled, deprotected resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.

3. Monitoring and Washing:

- Monitor the reaction for completion using a qualitative test (e.g., Kaiser test) to check for the absence of free primary amines.

- Once complete, drain the reaction solution and wash the resin with DMF (5x) and DCM (5x).

- The resin is now ready for the next deprotection/coupling cycle or final cleavage.

This protocol outlines the conjugation of an azide-containing molecule to an alkyne-containing biomolecule (e.g., a protein).[10][11]

1. Reagent Preparation:

- Prepare a stock solution of the alkyne-modified biomolecule (e.g., 1 mg/mL) in a suitable amine-free buffer (e.g., PBS, pH 7.4).

- Prepare a 10 mM stock solution of the azide-linker payload in DMSO.

- Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

- Prepare a 20 mM stock solution of CuSO₄ in water.

- Prepare a 50 mM stock solution of a copper ligand (e.g., THPTA) in water.

2. Reaction Setup (Example 500 µL reaction):

- To a microcentrifuge tube, add the reagents in the following order:

- 430 µL of the alkyne-biomolecule solution.

- 10 µL of the azide-linker payload stock (final concentration ~200 µM, providing an excess).

- A premixed solution of 6.3 µL CuSO₄ stock and 12.5 µL THPTA stock (final Cu concentration ~0.25 mM).[10]

- 25 µL of sodium ascorbate stock (final concentration ~5 mM).[10]

- Gently mix the solution. If possible, degas the mixture and flush with an inert gas (e.g., argon) to prevent oxidation.

3. Incubation and Purification:

- Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

- Purify the final conjugate to remove excess reagents and copper catalyst using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.

Table 2: Example Reagent Concentrations for CuAAC Protocol

| Reagent | Stock Concentration | Final Concentration | Molar Ratio (Typical) |

| Alkyne-Biomolecule | Varies | ~25-50 µM | 1x |

| Azide-Linker Payload | 10 mM | ~50-250 µM | 2-5x |

| CuSO₄ | 20 mM | 0.25 mM | 5-10x |

| THPTA (Ligand) | 50 mM | 1.25 mM | 25-50x |

| Sodium Ascorbate (Reducing Agent) | 100 mM | 5 mM | 100-200x |

References

- 1. This compound|1191429-18-1|MSDS [dcchemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | Ambeed.com [ambeed.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 6. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jenabioscience.com [jenabioscience.com]

- 11. lumiprobe.com [lumiprobe.com]

basic principles of using (R)-8-Azido-2-(Fmoc-amino)octanoic acid in peptide synthesis

An In-depth Technical Guide on the Core Principles of Using (R)-8-Azido-2-(Fmoc-amino)octanoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-natural amino acid that serves as a critical building block in modern peptide chemistry and drug development. Its unique structure, featuring a terminal azide group on an octanoic acid backbone, provides a versatile chemical handle for the site-specific modification of peptides. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine allows for its direct integration into standard solid-phase peptide synthesis (SPPS) protocols.

The primary utility of this amino acid lies in its azide moiety, which is a key component in bioorthogonal "click chemistry" reactions. These reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enable the covalent linkage of the peptide to other molecules such as fluorescent dyes, imaging agents, PEG chains, or other peptides with high efficiency and specificity.[1][2][3] The azide group is stable under the standard conditions of Fmoc-based peptide synthesis, including repeated base-mediated Fmoc deprotection and final acid-mediated cleavage from the resin, making it an ideal tool for post-synthetic modifications.[4]

Core Principles of Application

The use of this compound is predicated on two well-established chemical strategies: Fmoc-based solid-phase peptide synthesis and subsequent azide-alkyne cycloaddition.

1. Fmoc Solid-Phase Peptide Synthesis (SPPS) Compatibility: The synthesis of a peptide on a solid support begins with the C-terminal amino acid attached to a resin.[5] The peptide chain is then elongated in the C- to N-terminal direction through a series of coupling and deprotection cycles. This compound is incorporated like any other Fmoc-protected amino acid.

-

Fmoc Deprotection: The temporary Fmoc group is removed from the N-terminus of the growing peptide chain using a mild base, typically a solution of 20% piperidine in a solvent like dimethylformamide (DMF).

-

Coupling: The newly liberated N-terminal amine is then coupled to the carboxylic acid of the incoming this compound. This reaction is facilitated by activating agents such as HCTU or HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[6]

-

Orthogonality of the Azide Group: The azide functional group on the side chain is chemically inert to the conditions of the SPPS cycles. It does not react with piperidine during deprotection or with the coupling reagents, ensuring its integrity for subsequent modifications.[4]

2. Post-Synthetic Modification via Click Chemistry: Once the peptide sequence is fully assembled, the azide handle introduced by this compound can be utilized for modification, either while the peptide is still attached to the resin or after cleavage and purification.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and specific reaction between the azide group and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[3][7][8] The reaction is typically catalyzed by a Cu(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in biological systems where the cytotoxicity of copper is a concern, a copper-free click reaction can be employed.[3][9] This reaction uses a strained cyclooctyne, such as DBCO or BCN, which reacts readily with the azide without the need for a metal catalyst.[10]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1191429-18-1 | [11][12][13] |

| Molecular Formula | C₂₃H₂₆N₄O₄ | [11][12][13] |

| Molecular Weight | 422.48 g/mol | [11][12] |

| Appearance | White to off-white solid | [14] |

| Solubility | Soluble in DMF, DCM |[14] |

Table 2: Typical Reaction Parameters for SPPS Incorporation and CuAAC

| Parameter | SPPS Coupling | On-Resin CuAAC |

|---|---|---|

| Reagents | Amino Acid (4-5 eq.), HCTU/HATU (4-5 eq.), DIPEA (10 eq.) | Alkyne-functionalized molecule (10 eq.), CuSO₄ (1 eq.), Sodium Ascorbate (5 eq.) |

| Solvent | DMF or NMP | DMF/H₂O or tBuOH/H₂O |

| Temperature | Room Temperature (or microwave assisted at ~75°C) | Room Temperature |

| Reaction Time | 30 min - 2 hours | 6 - 16 hours |

| Expected Yield/Efficiency | >98% coupling efficiency | Typically >90% conversion |

Experimental Protocols

Protocol 1: Incorporation of this compound via Automated SPPS

This protocol describes a typical procedure for incorporating the title compound into a peptide sequence using an automated microwave peptide synthesizer.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide AM resin, 0.1 mmol scale) pre-swelled in DMF for 30 minutes.

-

Fmoc Deprotection: Perform N-terminal Fmoc deprotection on the resin-bound peptide by treating it with 20% piperidine in DMF. This is typically done in two stages: a quick wash (1 min) followed by a longer treatment (5-10 min).

-

Resin Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

-

Coupling Reaction:

-

Prepare a solution of this compound (0.5 mmol, 5 eq.) and a coupling activator like HCTU (0.45 M in DMF, 4.5 eq.).

-

Add the amino acid and activator solution to the resin, followed by the addition of DIPEA (2 M in NMP, 10 eq.).

-

Allow the coupling reaction to proceed for 5-10 minutes with microwave irradiation at 75°C and 25W, or for 1-2 hours at room temperature with shaking.[6]

-

-

Post-Coupling Wash: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the modification of the azide-containing peptide while it is still attached to the solid support.

-

Resin Preparation: After the full peptide sequence is synthesized, wash the peptidyl-resin with DMF and then with DCM, and dry it under vacuum.

-

Reagent Preparation:

-

Prepare a solution of the alkyne-functionalized molecule (e.g., a fluorescent dye with a terminal alkyne, 10 eq.) in a solvent mixture like DMF/H₂O (4:1).

-

Prepare a fresh solution of copper(II) sulfate (CuSO₄) (1 eq.) in water.

-

Prepare a fresh solution of sodium ascorbate (5 eq.) in water.

-

-

Click Reaction:

-

Swell the peptidyl-resin in the alkyne solution.

-

Add the sodium ascorbate solution to the resin slurry, followed immediately by the CuSO₄ solution.

-

Shake the reaction mixture at room temperature, protected from light, for 6-16 hours.

-

-

Washing:

-

Filter the reaction mixture and wash the resin sequentially with DMF, a 0.5% solution of sodium diethyldithiocarbamate in DMF (to chelate and remove residual copper), water, and methanol.

-

-

Cleavage and Deprotection: Dry the resin and proceed with the standard cleavage protocol (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to cleave the modified peptide from the resin and remove any remaining side-chain protecting groups.

Mandatory Visualization

Caption: Standard Fmoc-SPPS cycle for incorporating this compound.

Caption: Workflow for on-resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

- 1. benchchem.com [benchchem.com]

- 2. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. rsc.org [rsc.org]

- 7. peptide.com [peptide.com]

- 8. cpcscientific.com [cpcscientific.com]

- 9. qyaobio.com [qyaobio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | Ambeed.com [ambeed.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. This compound|1191429-18-1|MSDS [dcchemicals.com]

- 14. chembk.com [chembk.com]

The Azide Functionality of (R)-8-Azido-2-(Fmoc-amino)octanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a bifunctional chemical linker of significant interest in the fields of bioconjugation, peptide synthesis, and drug development. Its unique architecture, featuring a terminal azide group, an Fmoc-protected amine, and a carboxylic acid on an eight-carbon backbone, provides a versatile platform for the precise assembly of complex biomolecules. This guide explores the core utility of its azide functionality, offering insights into its reactivity, applications, and the experimental protocols for its use.

Core Properties and Specifications

This compound is a non-cleavable linker, a crucial feature in the construction of stable antibody-drug conjugates (ADCs). The presence of the Fmoc (Fluorenylmethyloxycarbonyl) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.

| Property | Value |

| Molecular Formula | C₂₃H₂₆N₄O₄ |

| Molecular Weight | 422.49 g/mol |

| CAS Number | 1191429-18-1 |

| Appearance | White to off-white solid |

| Purity (typical) | ≥98% (HPLC) |

| Storage | 2-8°C |

The Azide Group: A Gateway to Bioorthogonal Chemistry

The terminal azide group is the cornerstone of this linker's utility, enabling highly specific and efficient conjugation reactions known as "click chemistry". These bioorthogonal reactions can be performed in complex biological media without interfering with native biochemical processes. The primary reactions leveraging the azide functionality are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.[1][2][3]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry transformation that joins the azide group of this compound with a terminal alkyne-containing molecule to form a stable triazole linkage.[4][5] This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.[4]

Experimental Protocol: Exemplary CuAAC Reaction

This protocol describes the conjugation of this compound to an alkyne-functionalized biomolecule in solution.

Materials:

-

This compound

-

Alkyne-functionalized biomolecule (e.g., a peptide or small molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (if needed for solubility)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Dissolve the alkyne-functionalized biomolecule in PBS (or a suitable buffer) to a final concentration of 1 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

400 µL of the alkyne-biomolecule solution (1 mM).

-

50 µL of the this compound solution (10 mM, 1.25 equivalents).

-

10 µL of the CuSO₄ solution (50 mM, final concentration 1 mM).

-

10 µL of the THPTA solution (50 mM, final concentration 1 mM).

-

-

Vortex the mixture gently.

-

-

Initiation and Incubation:

-

Add 30 µL of the freshly prepared sodium ascorbate solution (100 mM, final concentration ~6 mM) to initiate the reaction.

-

Incubate the reaction at room temperature for 1-4 hours with gentle shaking.

-

-

Reaction Monitoring and Purification:

-

Monitor the reaction progress by LC-MS or HPLC.

-

Upon completion, the conjugated product can be purified by size-exclusion chromatography or reversed-phase HPLC.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), to react with azides.[6] This reaction is highly biocompatible, making it ideal for applications in living systems where the cytotoxicity of copper is a concern.

Experimental Protocol: Exemplary SPAAC Reaction

This protocol details the conjugation of this compound to a DBCO-functionalized antibody.

Materials:

-

This compound

-

DBCO-functionalized antibody (in PBS)

-

PBS, pH 7.4

-

DMSO

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in a minimal amount of DMSO to create a 10 mM stock solution.

-

The DBCO-functionalized antibody should be at a concentration of 1-5 mg/mL in PBS.

-

-

Reaction Setup:

-

To the DBCO-functionalized antibody solution, add a 10-20 fold molar excess of the this compound stock solution. The final concentration of DMSO should not exceed 5% (v/v).

-

Gently mix the solution by pipetting.

-

-

Incubation:

-

Incubate the reaction mixture at 4°C overnight or at room temperature for 2-4 hours.

-

-

Purification:

-

Remove the excess unconjugated linker and other small molecules using a desalting column (e.g., PD-10) or through dialysis against PBS.

-

The final conjugated antibody can be characterized by SDS-PAGE, mass spectrometry, and HPLC.

-

Staudinger Ligation

The Staudinger ligation is another bioorthogonal reaction that forms a stable amide bond between an azide and a phosphine-based reagent.[7][8] This reaction proceeds in high yield under mild, aqueous conditions and is orthogonal to many other functional groups found in biological systems.[5][7]

Experimental Protocol: Exemplary Staudinger Ligation

This protocol describes the ligation of this compound with a phosphinothioester-modified peptide.

Materials:

-

This compound

-

Peptide with a C-terminal phosphinothioester

-

Aqueous buffer (e.g., phosphate or borate buffer), pH 7.0-8.0

-

Acetonitrile or THF (as a co-solvent if needed)

Procedure:

-

Dissolution of Reactants:

-

Dissolve the phosphinothioester-peptide in the aqueous buffer to a concentration of 1-5 mM.

-

Dissolve this compound in the same buffer (a small amount of co-solvent may be added to aid solubility) to a concentration of 1.2-1.5 equivalents relative to the peptide.

-

-

Reaction Execution:

-

Combine the two solutions and incubate at room temperature for 2-12 hours.

-

-

Monitoring and Purification:

-

Monitor the formation of the amide-linked product by LC-MS.

-

Purify the final product by reversed-phase HPLC.

-

Quantitative Data Summary

The following table provides hypothetical yet representative data for the reactions involving the azide functionality of this compound, based on typical outcomes for these reaction types.

| Reaction Type | Reactants | Yield (%) | Purity (%) | Analytical Method |

| CuAAC | Azide-linker + Alkyne-peptide | >90 | >95 | LC-MS, HPLC |

| SPAAC | Azide-linker + DBCO-antibody | >85 | >95 | SDS-PAGE, SEC-HPLC |

| Staudinger Ligation | Azide-linker + Phosphinothioester-peptide | >90 | >95 | LC-MS, HPLC |

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

A primary application of this compound is in the construction of ADCs.[2] In a typical workflow, the azide linker is conjugated to a cytotoxic drug payload. Separately, an alkyne (for CuAAC) or a strained alkyne (for SPAAC) is introduced onto a monoclonal antibody at a specific site. The drug-linker construct is then "clicked" onto the antibody to form the final ADC.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Signaling Pathways and Logical Relationships

The azide functionality of this compound enables its use in probing biological systems. For instance, it can be incorporated into metabolic labeling strategies to track the synthesis and localization of biomolecules within a cell.

Caption: Metabolic labeling and detection workflow.

Conclusion